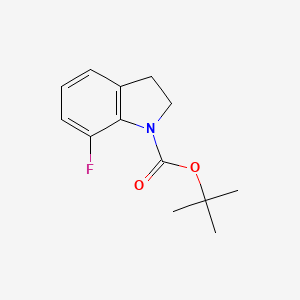

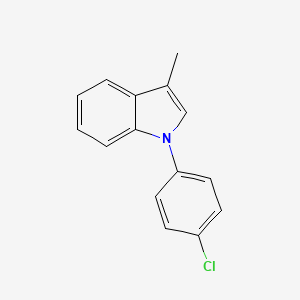

![molecular formula C7H4BrN3O2 B11870456 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11870456.png)

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylique est un composé hétérocyclique qui contient à la fois des cycles pyrrole et pyrimidine. Ce composé présente un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles et de son rôle en tant qu’intermédiaire dans la synthèse de diverses molécules bioactives .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylique implique généralement la bromination de dérivés de pyrrolo[2,3-d]pyrimidine. Une méthode courante implique la réaction de 5-bromo-2,4-dichloropyrimidine avec la cyclopentylamine, suivie d’une série d’étapes comprenant un couplage de Sonogashira et une cyclisation . Les conditions de réaction comprennent souvent l’utilisation de catalyseurs au cuivre et de solvants spécifiques tels que le diméthylsulfoxyde (DMSO) et le tétrahydrofurane (THF) .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé sont conçues pour être efficaces et rentables. Ces méthodes impliquent souvent des réactions de bromination à grande échelle dans des conditions contrôlées afin de garantir un rendement et une pureté élevés. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut encore améliorer l’efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

L’acide 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylique subit divers types de réactions chimiques, notamment :

Réactions de substitution : impliquent généralement le remplacement de l’atome de brome par d’autres groupes fonctionnels.

Réactions de cyclisation : formation de structures cycliques par le biais de réactions intramoléculaires.

Réactions d’oxydation et de réduction : Modification de l’état d’oxydation du composé pour former différents dérivés.

Réactifs et conditions communs

Réactions de substitution : Utilisent généralement des réactifs tels que l’iodure de sodium (NaI) et le carbonate de potassium (K2CO3) dans des solvants tels que le DMSO.

Réactions de cyclisation : Impliquent souvent l’utilisation d’acides forts tels que l’acide chlorhydrique (HCl) et de bases telles que la triéthylamine (TEA).

Réactions d’oxydation et de réduction : Utilisent des agents oxydants tels que l’oxone et des agents réducteurs tels que le borohydrure de sodium (NaBH4).

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de pyrrolo[2,3-d]pyrimidine, qui peuvent présenter différentes activités et propriétés biologiques .

Applications de la recherche scientifique

L’acide 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylique a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme brique élémentaire dans la synthèse de molécules organiques complexes.

Biologie : Étudié pour son potentiel en tant qu’inhibiteur de diverses enzymes et protéines.

Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses activités anticancéreuses et antivirales.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Applications De Recherche Scientifique

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.

Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Le mécanisme d’action de l’acide 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Par exemple, il a été démontré qu’il inhibe la kinase 4 activée par p21 (PAK4) en se liant à son site actif et en perturbant sa fonction . Cette inhibition peut conduire à la modulation de diverses voies de signalisation impliquées dans la croissance cellulaire et l’apoptose .

Comparaison Avec Des Composés Similaires

Composés similaires

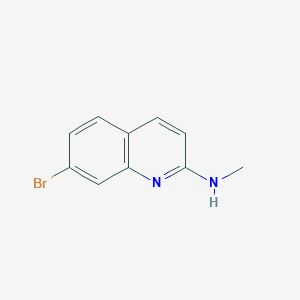

- 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

- 5-Bromo-7-méthyl-7H-pyrrolo[2,3-d]pyrimidine

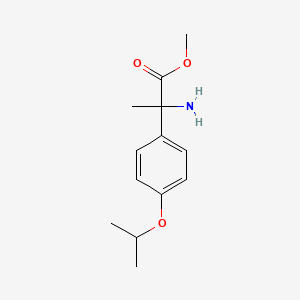

- 2-Chloro-7-cyclopentyl-N,N-diméthyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Unicité

L’acide 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylique est unique en raison de son motif de substitution spécifique et de la présence d’un groupe acide carboxylique, qui peut influencer de manière significative sa réactivité et son activité biologique. La capacité de ce composé à subir diverses réactions chimiques et son potentiel en tant qu’intermédiaire polyvalent dans la synthèse de molécules bioactives en font un composé précieux dans les applications de recherche et industrielles .

Propriétés

IUPAC Name |

5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-4-2-10-5-3(4)1-9-6(11-5)7(12)13/h1-2H,(H,12,13)(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXOJILOOMMVNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CN=C(N=C2N1)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

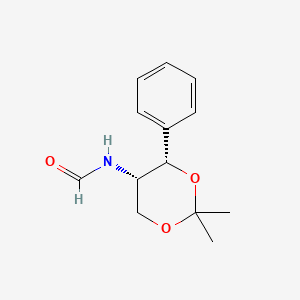

![2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone](/img/structure/B11870402.png)

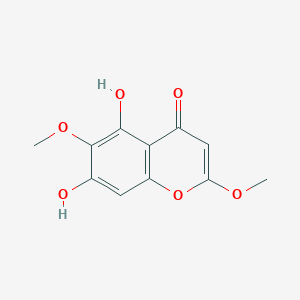

![[2,4'-Bipyridine]-2',6'-dicarboxylic acid](/img/structure/B11870419.png)

![2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11870429.png)